2-(Naphthalen-1-ylamino)benzoic acid
Overview
Description
2-(Naphthalen-1-ylamino)benzoic acid is an organic compound with the molecular formula C17H13NO2. It is a derivative of benzoic acid where the amino group is substituted with a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylamino)benzoic acid typically involves the reaction between 1-naphthylamine and 2-bromobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a copper catalyst. The solvent used is often n-amyl alcohol, and the reaction is conducted at elevated temperatures around 100°C .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2-(Naphthalen-1-ylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can engage in π–π stacking interactions due to its aromatic structure, which plays a crucial role in its biological activity. These interactions can affect various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-ylamino)benzoic acid
- 2-(Naphthalen-1-ylamino)nicotinic acid
- 2-(2,3-Dimethyl-phenylamino)nicotinic acid
- 2-(3,4-Dimethyl-phenylamino)nicotinic acid
Uniqueness
2-(Naphthalen-1-ylamino)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π–π stacking interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(20)14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJPODVFPOQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479023 | |
Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-41-6 | |
Record name | 2-[(Naphthalen-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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